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Compound of Interest

Compound Name: MTHFD2-IN-4 sodium

Cat. No.: B12400388 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of MTHFD2-IN-4 sodium and other prominent

inhibitors of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), a critical enzyme in

cancer metabolism. The following sections present a comprehensive overview of their

performance, supported by available experimental data, to aid in the selection of appropriate

compounds for research and development.

Introduction to MTHFD2 as a Therapeutic Target
Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme that plays a

crucial role in one-carbon metabolism, a pathway essential for the synthesis of nucleotides and

other biomolecules required for rapid cell proliferation.[1][2] MTHFD2 is highly expressed in

various cancer types and embryonic tissues but is largely absent in normal adult tissues,

making it an attractive and specific target for anticancer therapies.[2] Inhibition of MTHFD2 can

disrupt cancer cell metabolism, leading to reduced proliferation and tumor growth.[3]

MTHFD2-IN-4 sodium: A Computationally Designed
Inhibitor
MTHFD2-IN-4 sodium is a tricyclic coumarin derivative identified as a potential MTHFD2

inhibitor.[4] It is important to note that available information suggests MTHFD2-IN-4 sodium is

a result of computational modeling and structure-based design, as detailed in a 2023 study by
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Jha V, et al. in ACS Omega.[5] As such, there is currently no publicly available experimental

data on its biological activity, including IC50 values, selectivity, or in vivo efficacy. Therefore, a

direct experimental comparison with other MTHFD2 inhibitors is not possible at this time.

Comparative Analysis of MTHFD2 Inhibitors
Several small molecule inhibitors targeting MTHFD2 have been developed and characterized.

This section provides a comparative analysis of their performance based on published

experimental data.

Table 1: In Vitro Potency and Selectivity of MTHFD2
Inhibitors

Inhibitor
MTHFD2
IC50 (nM)

MTHFD1
IC50 (nM)

MTHFD2L
IC50 (nM)

Selectivity
(MTHFD1/M
THFD2)

Reference(s
)

DS18561882 6.3 570 - >90 [6]

DS44960156 1600 >100,000 - >18 [7]

LY345899 663 96 - 0.14 [8][9]

TH9619 47 16 47 0.34 [1]

TH9028 11 0.5 27 0.045 [1]

TH7299 254 89 126 0.35 [1][10]

Carolacton
Ki in nM

range

Ki in nM

range
- - [1]

Compound

16e
66 1790 - 27.1 [11]

Note: A higher selectivity ratio indicates greater selectivity for MTHFD2 over MTHFD1. IC50

values can vary between studies due to different assay conditions.

Table 2: Cell-Based Activity of MTHFD2 Inhibitors
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Inhibitor Cell Line Assay Type
GI50 / EC50
(nM)

Reference(s)

DS18561882
MDA-MB-231

(Breast Cancer)
Growth Inhibition 140 [12]

TH9619
HL-60

(Leukemia)
Cell Viability - [13]

TH9028
HL-60

(Leukemia)
Cell Viability - [13]

TH7299
HL-60

(Leukemia)
Cell Viability - [13]

Compound 16e MOLM-14 (AML) Growth Inhibition 720 [11]

Table 3: In Vivo Efficacy of MTHFD2 Inhibitors
Inhibitor Cancer Model Dosing Outcome Reference(s)

DS18561882

MDA-MB-231

Xenograft

(Breast Cancer)

30, 100, 300

mg/kg, BID, oral

Dose-dependent

tumor growth

inhibition

[14]

LY345899

Colorectal

Cancer

Xenograft

-

Decreased tumor

volume and

metastasis

[3]

Compound 16e
MOLM-14

Xenograft (AML)
15 mg/kg, IV

Significant tumor

growth inhibition
[11]

Signaling Pathways and Experimental Workflows
To provide a deeper context for the action of these inhibitors, the following diagrams illustrate

the MTHFD2 signaling pathway and a general workflow for evaluating MTHFD2 inhibitors.
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Caption: MTHFD2 Signaling Pathway in Cancer. (Within 100 characters)
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Caption: MTHFD2 Inhibitor Evaluation Workflow. (Within 100 characters)

Experimental Protocols
MTHFD2 Enzymatic Assay (Dehydrogenase Activity)
This protocol is a generalized method for determining the dehydrogenase activity of MTHFD2

and the IC50 values of inhibitors.

Reagents and Materials:

Recombinant human MTHFD2 protein
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Assay buffer: e.g., 100 mM Tris-HCl (pH 8.0), 20 mM MgCl2, 200 mM KCl

Substrate: 5,10-methylenetetrahydrofolate (CH2-THF)

Cofactor: NAD+

Inhibitor compounds at various concentrations

96-well microplate

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

1. Prepare a reaction mixture containing assay buffer, NAD+, and MTHFD2 enzyme in each

well of the microplate.

2. Add the inhibitor compound at desired concentrations to the respective wells and incubate

for a defined period (e.g., 15 minutes) at room temperature.

3. Initiate the enzymatic reaction by adding the substrate (CH2-THF).

4. Immediately measure the increase in absorbance at 340 nm over time, which corresponds

to the production of NADH.

5. Calculate the initial reaction rates and determine the percent inhibition for each inhibitor

concentration.

6. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the

data to a dose-response curve to calculate the IC50 value.[8]

Cell Viability Assay (MTT Assay)
This protocol outlines a common method for assessing the effect of MTHFD2 inhibitors on

cancer cell viability.

Reagents and Materials:

Cancer cell line of interest (e.g., MDA-MB-231, HL-60)
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Complete cell culture medium

MTHFD2 inhibitor compounds

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

96-well cell culture plate

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

1. Seed the cancer cells in a 96-well plate at a predetermined density and allow them to

adhere overnight.

2. Treat the cells with various concentrations of the MTHFD2 inhibitor and a vehicle control.

3. Incubate the cells for a specified period (e.g., 72 or 96 hours).

4. Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to

reduce the MTT to formazan crystals.

5. Add the solubilization solution to dissolve the formazan crystals.

6. Measure the absorbance at 570 nm using a microplate reader.

7. Calculate the percentage of cell viability relative to the vehicle-treated control and

determine the GI50 or EC50 value.[15]

In Vivo Xenograft Model
This is a general protocol for evaluating the anti-tumor efficacy of MTHFD2 inhibitors in a

mouse model.

Materials:
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Immunocompromised mice (e.g., nude or SCID mice)

Cancer cell line of interest

MTHFD2 inhibitor formulated for in vivo administration

Vehicle control

Calipers for tumor measurement

Procedure:

1. Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

2. Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200

mm³), randomize the mice into treatment and control groups.

3. Administer the MTHFD2 inhibitor or vehicle control to the respective groups according to

the desired dosing schedule (e.g., daily oral gavage or intraperitoneal injection).

4. Measure tumor volume with calipers at regular intervals (e.g., twice a week).

5. Monitor the body weight of the mice as an indicator of toxicity.

6. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

weight measurement, histological examination).

7. Compare the tumor growth between the treatment and control groups to determine the in

vivo efficacy of the inhibitor.[16][17]

Conclusion
The landscape of MTHFD2 inhibitors presents a range of compounds with varying potency and

selectivity. While MTHFD2-IN-4 sodium represents an interesting prospect from a

computational design standpoint, its experimental validation is pending. In contrast, inhibitors

like DS18561882 and compound 16e have demonstrated promising preclinical activity,

showcasing high potency and selectivity for MTHFD2, along with in vivo efficacy. The data and

protocols presented in this guide are intended to provide a solid foundation for researchers to
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make informed decisions in their pursuit of novel cancer therapeutics targeting the MTHFD2

pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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